molecular formula C20H16N2O6 B5916691 Methyl 4-[(2E)-3-(furan-2-YL)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate

Methyl 4-[(2E)-3-(furan-2-YL)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate

Cat. No.: B5916691
M. Wt: 380.3 g/mol
InChI Key: ZZXIDHMSKXUNNN-FOWTUZBSSA-N
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Description

Methyl 4-[(2E)-3-(furan-2-YL)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate is a complex organic compound that features a benzoate ester linked to a furan ring through an enamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2E)-3-(furan-2-YL)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to further reactions, such as acylation and esterification, to yield the final product. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2E)-3-(furan-2-YL)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions include furanones, amines, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 4-[(2E)-3-(furan-2-YL)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of Methyl 4-[(2E)-3-(furan-2-YL)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular membranes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2E)-3-(furan-2-YL)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[(E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-26-20(25)13-6-8-14(9-7-13)21-18(23)16(12-15-4-2-10-27-15)22-19(24)17-5-3-11-28-17/h2-12H,1H3,(H,21,23)(H,22,24)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXIDHMSKXUNNN-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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